molecular formula C15H12ClN3 B2815712 3-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-1H-1,2,4-TRIAZOLE CAS No. 1207029-19-3

3-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-1H-1,2,4-TRIAZOLE

Cat. No.: B2815712
CAS No.: 1207029-19-3
M. Wt: 269.73
InChI Key: FKPPXSNDXJYZRO-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-1H-1,2,4-TRIAZOLE is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-1H-1,2,4-TRIAZOLE typically involves the reaction of 4-chlorobenzyl chloride with phenylhydrazine, followed by cyclization with formic acid or a similar reagent. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-1H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

3-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-1H-1,2,4-TRIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzyl chloride: A precursor in the synthesis of 3-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-1H-1,2,4-TRIAZOLE.

    Phenylhydrazine: Another precursor used in the synthesis.

    Other triazoles: Compounds such as 1,2,3-triazole and 1,2,4-triazole derivatives.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorobenzyl group and a phenyl group on the triazole ring differentiates it from other triazole derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-13-8-6-11(7-9-13)10-14-17-15(19-18-14)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPPXSNDXJYZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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